Cas no 1856187-07-9 (1-[(2-Aminocyclopentyl)oxy]-3-fluoropropan-2-ol)

1-[(2-Aminocyclopentyl)oxy]-3-fluoropropan-2-ol is a fluorinated amino alcohol derivative with a cyclopentyl backbone, offering unique structural and functional properties. The presence of both an amino group and a fluorine-substituted hydroxypropyl moiety enhances its potential as a versatile intermediate in organic synthesis and pharmaceutical applications. The cyclopentyl ring contributes to conformational rigidity, while the fluorine atom improves metabolic stability and binding affinity in bioactive compounds. This compound is particularly valuable in medicinal chemistry for the development of targeted therapeutics, owing to its balanced hydrophilicity and lipophilicity. Its well-defined stereochemistry further allows for precise customization in drug design and asymmetric synthesis.
1-[(2-Aminocyclopentyl)oxy]-3-fluoropropan-2-ol structure
1856187-07-9 structure
Product Name:1-[(2-Aminocyclopentyl)oxy]-3-fluoropropan-2-ol
CAS No:1856187-07-9
MF:C8H16FNO2
MW:177.216546058655
CID:6411619
PubChem ID:165599827
Update Time:2025-06-12

1-[(2-Aminocyclopentyl)oxy]-3-fluoropropan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-[(2-aminocyclopentyl)oxy]-3-fluoropropan-2-ol
    • 1856187-07-9
    • EN300-1648255
    • 1-[(2-Aminocyclopentyl)oxy]-3-fluoropropan-2-ol
    • Inchi: 1S/C8H16FNO2/c9-4-6(11)5-12-8-3-1-2-7(8)10/h6-8,11H,1-5,10H2
    • InChI Key: IPOKWPQHQOGDJI-UHFFFAOYSA-N
    • SMILES: FCC(COC1CCCC1N)O

Computed Properties

  • Exact Mass: 177.11650692g/mol
  • Monoisotopic Mass: 177.11650692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 55.5Ų

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1-[(2-Aminocyclopentyl)oxy]-3-fluoropropan-2-ol Related Literature

Additional information on 1-[(2-Aminocyclopentyl)oxy]-3-fluoropropan-2-ol

Introduction to 1-[(2-Aminocyclopentyl)oxy]-3-fluoropropan-2-ol (CAS No. 1856187-07-9)

1-[(2-Aminocyclopentyl)oxy]-3-fluoropropan-2-ol, with the CAS number 1856187-07-9, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a fluorinated propanol moiety and an aminocyclopentyl group. These structural elements endow the molecule with a range of biological activities and potential therapeutic applications.

The chemical structure of 1-[(2-Aminocyclopentyl)oxy]-3-fluoropropan-2-ol is particularly intriguing due to its combination of a fluorine atom and an amino-substituted cyclopentane ring. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The aminocyclopentyl group, on the other hand, can enhance the compound's solubility and bioavailability, making it a promising candidate for drug development.

Recent studies have explored the potential of 1-[(2-Aminocyclopentyl)oxy]-3-fluoropropan-2-ol in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that this compound can modulate specific neurotransmitter systems, such as the serotonin and dopamine pathways, which are implicated in conditions like depression and Parkinson's disease. The ability to fine-tune these pathways could lead to the development of more effective and targeted therapies.

In addition to its neurological applications, 1-[(2-Aminocyclopentyl)oxy]-3-fluoropropan-2-ol has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are key mediators of inflammation. This makes it a potential candidate for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 1-[(2-Aminocyclopentyl)oxy]-3-fluoropropan-2-ol has been another focus of recent research. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high oral bioavailability and low toxicity profile make it an attractive candidate for further preclinical and clinical evaluation.

Clinical trials are currently underway to assess the safety and efficacy of 1-[(2-Aminocyclopentyl)oxy]-3-fluoropropan-2-ol in human subjects. Early results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings suggest that this compound has a favorable safety margin and is well-tolerated by patients.

The potential therapeutic applications of 1-[(2-Aminocyclopentyl)oxy]-3-fluoropropan-2-ol extend beyond neurological and inflammatory disorders. Ongoing research is exploring its use in other areas, such as cancer therapy and cardiovascular disease. Preliminary studies have indicated that this compound may have antiproliferative effects on certain cancer cell lines and could potentially be used as an adjunct therapy in combination with existing treatments.

In conclusion, 1-[(2-Aminocyclopentyl)oxy]-3-fluoropropan-2-ol (CAS No. 1856187-07-9) represents a promising molecule with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an exciting candidate for further development in medicinal chemistry and pharmaceutical research. As more data from clinical trials become available, it is likely that this compound will play an increasingly important role in the treatment of various diseases.

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